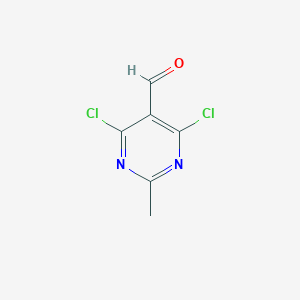

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

描述

属性

IUPAC Name |

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMBYPXLCGLBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629950 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-91-9 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

In this approach, 4,6-dihydroxy-2-methylpyrimidine reacts with POCl₃ (5–7 mol eq) and DMF (1.5–2 mol eq) under Vilsmeier-Haack conditions. DMF activates POCl₃ to form the chloroiminium intermediate, which electrophilically formylates the pyrimidine ring at position 5. The reaction proceeds in two stages:

Yield Variability and Optimization

Ambeed’s data highlights yield dependence on stoichiometry and temperature:

| POCl₃ (mol eq) | DMF (mol eq) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 5.0 | 1.7 | 105 | 12 | 59 |

| 5.5 | 1.5 | 120 | 10 | 45 |

| 4.8 | 1.3 | 100 | 14 | 20 |

Excess POCl₃ drives complete chlorination but risks over-formylation, while higher temperatures accelerate decomposition.

Comparative Analysis of Methodologies

Environmental and Operational Considerations

Scalability and Industrial Feasibility

The triphosgene route’s streamlined process (two steps vs. multi-step POCl₃ activation) reduces equipment corrosion risks and simplifies waste management. However, POCl₃ remains advantageous for small-scale, high-purity batches requiring precise formylation.

Mechanistic Insights and Side Reactions

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic displacement under varying conditions.

Reaction with Hydrazine

Hydrazine facilitates SNAr at position 4, followed by cyclization to form pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism :

-

Hydrazine attack : Hydrazine displaces the chlorine at position 4.

-

Cyclization : The aldehyde group at position 5 reacts with hydrazine to form a Schiff base, leading to pyrazole ring closure.

Amination with Primary/Secondary Amines

The chlorine atoms undergo SNAr with amines, particularly under catalytic or basic conditions.

Example :

Potential Condensation Reactions

The aldehyde can react with amines to form imines or hydrazones, as inferred from analogous systems:

No explicit data for this compound is available in provided sources.

Comparative Reactivity of Substituents

The methyl group at position 2 influences electronic effects:

Challenges and Limitations

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral and Anticancer Agents: DCMP is utilized in the synthesis of various pharmacologically active compounds. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a potential candidate for drug development.

- Nucleoside Analogs: The compound serves as a building block for nucleoside analogs, which are crucial in antiviral therapies.

2. Organic Synthesis

- Precursor for Heterocyclic Compounds: DCMP is a versatile intermediate in the synthesis of diverse heterocyclic compounds. Its electrophilic aldehyde group facilitates nucleophilic addition reactions, allowing for the formation of more complex molecules.

- Dye Synthesis: The compound is involved in producing azo dyes due to its ability to form stable color complexes.

3. Agricultural Chemistry

- DCMP has potential applications in developing agrochemicals, particularly as herbicides or fungicides due to its structural similarity to other biologically active pyrimidine derivatives.

Synthesis Methodology

The synthesis of DCMP typically involves the Vilsmeier-Haack reaction, where 2-methylpyrimidine-4,6-diol is treated with Vilsmeier's reagent. The following table summarizes the yield and conditions for various solvents used in the synthesis:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylformamide | 79–81 | 5 | 61 |

| 1,2-Dichloroethane | 82–84 | 6 | 50 |

| Benzene | 79–81 | 6 | 48 |

| o-Xylene | 99–101 | 7 | 49 |

Case Studies and Research Findings

Several studies have explored the biological activities of DCMP and its derivatives:

- Anticancer Activity: A study demonstrated the potential of DCMP derivatives in inhibiting cancer cell proliferation through enzyme inhibition pathways. The compound's ability to form stable complexes with target enzymes was highlighted as a key mechanism of action.

- Enzyme Mechanism Studies: Research indicates that DCMP can be used to investigate enzyme mechanisms due to its reactivity and ability to form enzyme-ligand complexes.

作用机制

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use .

相似化合物的比较

Key Properties:

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 276.2 ± 35.0 °C at 760 mmHg

- Flash Point : 120.8 ± 25.9 °C

- Storage : Stable at 2–8°C under inert atmosphere .

- Applications: Widely used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds like thieno[2,3-d]pyrimidines .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidine scaffold allows for diverse substitutions, which modulate physicochemical properties and reactivity. Below is a comparative analysis of key analogues:

Thermodynamic and Crystallographic Insights

- Crystal Packing : Short Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice of 4,6-dichloropyrimidine derivatives, as observed in 4,6-Dichloro-5-methoxypyrimidine .

- Thermal Stability: Methyl and chloro substituents increase thermal stability compared to amino or hydroxyl analogues, as evidenced by higher melting points (e.g., 313–315 K for 4,6-Dichloro-5-methoxypyrimidine) .

Industrial and Pharmaceutical Relevance

- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde : Key intermediate in synthesizing kinase inhibitors and antimicrobial agents due to its balanced reactivity and stability .

- 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde: Investigated in oncology research for targeting ATP-binding pockets in proteins .

生物活性

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (4,6-DCMP) is a pyrimidine derivative characterized by two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and an aldehyde functional group at the 5 position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agriculture. Despite limited direct studies on its biological activity, structural similarities with other biologically active pyrimidine derivatives suggest possible applications.

- Molecular Formula : C₆H₄Cl₂N₂O

- Molecular Weight : 191.01 g/mol

- CAS Number : 14160-91-9

Antimicrobial Properties

Pyrimidine derivatives are widely recognized for their antimicrobial activities. Although specific studies on 4,6-DCMP are sparse, its structural characteristics align it with other pyrimidines that exhibit significant antimicrobial effects. For instance, compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.

Anti-inflammatory Effects

Research into related pyrimidine compounds has demonstrated anti-inflammatory properties. For example, certain pyrimidines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC₅₀ values for some pyrimidine derivatives against COX-2 have been as low as 0.04 μmol, suggesting that structural modifications can lead to potent anti-inflammatory agents . Given that 4,6-DCMP shares a similar scaffold, it may also exhibit such activities.

Antiparasitic Activity

Molecular docking studies have indicated that some pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a target for antimalarial drugs. Compounds structurally akin to 4,6-DCMP have shown promising inhibitory activity against PfDHFR in vitro . This suggests a potential avenue for exploring the antimalarial efficacy of 4,6-DCMP.

Structure-Activity Relationship (SAR)

The unique arrangement of substituents in 4,6-DCMP may influence its biological activity. The presence of electron-withdrawing chlorine atoms and an aldehyde group can enhance electrophilicity, making the compound more reactive towards biological targets. Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological outcomes.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Contains a methylthio group instead of methyl | Exhibits different biological activities due to sulfur substitution |

| 2-Amino-4,6-dichloropyrimidine | Lacks aldehyde functionality | Primarily used as an intermediate in pharmaceuticals |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Contains trifluoromethyl group | Displays unique electronic properties affecting reactivity |

Case Studies and Research Findings

- Antimicrobial Activity : A study noted that pyrimidine derivatives demonstrated broad-spectrum antimicrobial activity. While specific data on 4,6-DCMP is lacking, its potential for similar effects warrants investigation.

- Anti-inflammatory Activity : In vitro assays have shown that certain pyrimidines can significantly inhibit COX enzymes involved in inflammation pathways. Future studies could assess whether 4,6-DCMP exhibits comparable inhibition profiles .

- Antiparasitic Activity : Investigations into related compounds have revealed effective inhibition of PfDHFR with IC₅₀ values ranging from nanomolar to micromolar levels. This indicates that further exploration of 4,6-DCMP could yield valuable insights into its antiparasitic potential .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via nucleophilic substitution or aldehyde functionalization. For example, reacting 4,6-dichloropyrimidine derivatives with methylamine under reflux in anhydrous solvents (e.g., THF or DMF) . Use HPLC or GC-MS to monitor reaction progress and purity .

- Key Variables : Temperature (80–120°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine precursor to methylating agent). Lower yields (<50%) are observed with polar protic solvents due to hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar aldehydes?

- Methodology :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups at C2 resonate at δ 2.5–2.7 ppm .

- IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ at m/z 205.0 (C₆H₅Cl₂N₂O⁺), with fragmentation patterns showing loss of Cl (Δ m/z 35) and CHO (Δ m/z 29) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : Screen for bioactivity using assays like β-glucuronidase inhibition or antiglycation (e.g., BSA-glucose model). Derivatives of chlorinated pyrimidines show IC₅₀ values in the 240–300 μM range for antiglycation activity, comparable to aminoguanidine controls . Docking studies (AutoDock Vina) can predict binding affinities to target enzymes .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Steric Effects : Methyl at C2 hinders para-substitution, directing nucleophiles to C4 or C5. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites .

- Electronic Effects : Electron-withdrawing Cl groups activate the ring for NAS. Compare reaction rates with non-chlorinated analogs using kinetic studies (e.g., pseudo-first-order conditions) .

Q. What computational strategies are effective for optimizing reaction pathways involving this compound?

- Methodology : Combine quantum mechanics (QM) and machine learning (ML) for reaction prediction. For example:

- Reaction Path Search : Use GRRM17 or AFIR methods to identify transition states and intermediates .

- ML Models : Train on existing pyrimidine reaction datasets to predict optimal solvents/catalysts (e.g., Random Forest classifiers) .

Q. How can researchers resolve contradictory data in solvent-dependent reaction outcomes?

- Methodology : Apply factorial design (e.g., 2³ design) to isolate variables like solvent polarity, temperature, and catalyst loading. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Solvent (Dielectric) | DMF (ε=37) | THF (ε=7.5) |

| Temperature | 80°C | 120°C |

| Catalyst | None | Pd(OAc)₂ |

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。